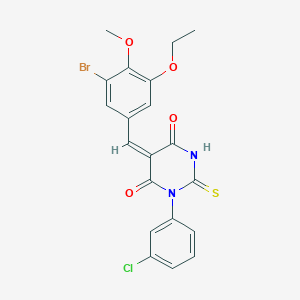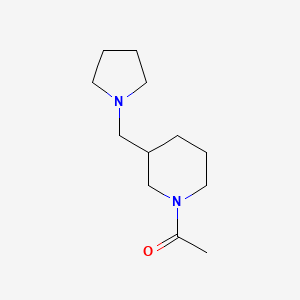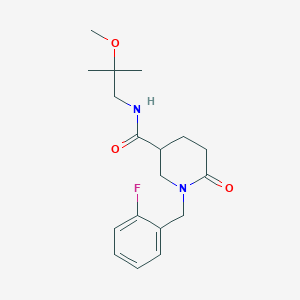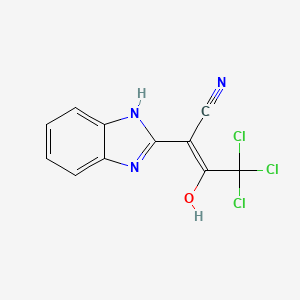![molecular formula C18H27ClN2O B6135383 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)
2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is also known by its chemical name, BRL-15572.
Wirkmechanismus
The exact mechanism of action of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol have been studied in animal models. It has been shown to have anxiolytic and sedative effects, as well as antipsychotic effects in animal models of schizophrenia. It has also been found to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol in lab experiments is its selectivity for the GABA-A receptor. This allows for more specific investigations into the role of this receptor in various neurological disorders. However, one limitation is the lack of human studies, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol. One direction is to investigate its potential as a treatment for anxiety, depression, and schizophrenia in humans. Another direction is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further studies on its mechanism of action and its effects on other neurotransmitter systems could provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol involves several steps. The first step is the reaction of 1-cyclopentylpiperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of 4-(2-chlorobenzyl)-1-cyclopentylpiperazine. The second step involves the reduction of this compound with sodium borohydride to yield 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on various neurological disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c19-18-8-4-1-5-15(18)13-20-10-11-21(16-6-2-3-7-16)17(14-20)9-12-22/h1,4-5,8,16-17,22H,2-3,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIRZORKABSFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)

![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)

![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)

![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)
![2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)
![N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)